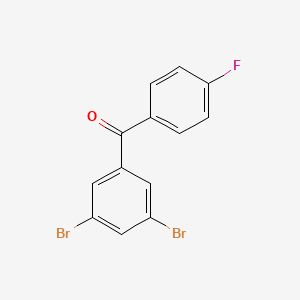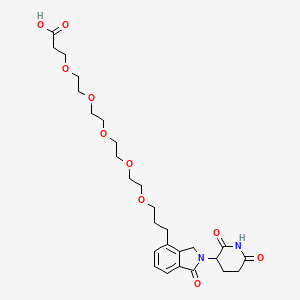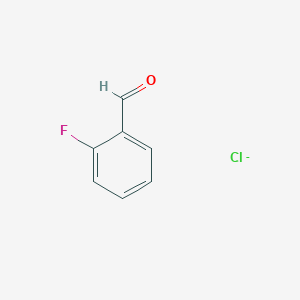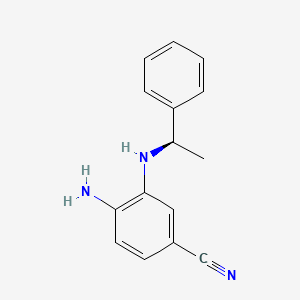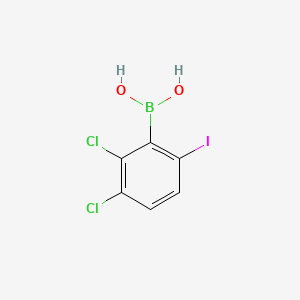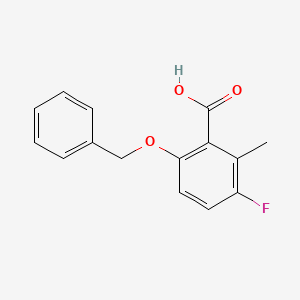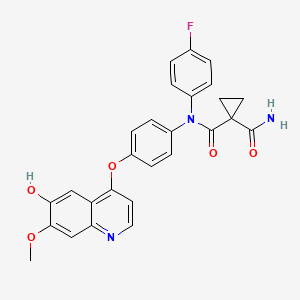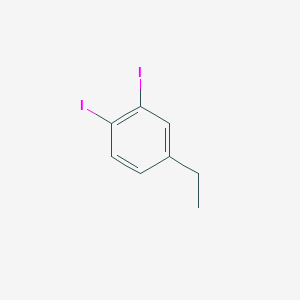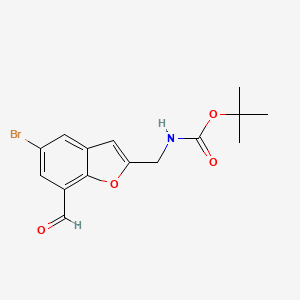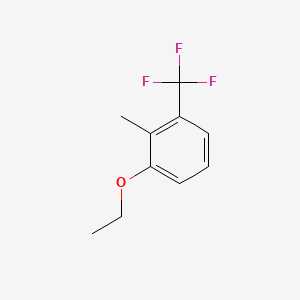
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is an organic compound that features a benzyloxy group, two fluorine atoms, and a piperidinyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting 4-hydroxy-2,6-difluorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Piperidinyl Group: The benzyloxy intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidinyl group.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the methanone group to a methanol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Benzyloxy)-2,6-difluorophenyl)(morpholin-4-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(pyrrolidin-1-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(azepan-1-yl)methanone
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidinyl group, which imparts specific pharmacological properties. The combination of the benzyloxy and difluorophenyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C19H19F2NO2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(2,6-difluoro-4-phenylmethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H19F2NO2/c20-16-11-15(24-13-14-7-3-1-4-8-14)12-17(21)18(16)19(23)22-9-5-2-6-10-22/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2 |
Clé InChI |
DEMNYEDANJRHAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


